Tert-butyl 3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Description
Tert-butyl 3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate (CAS: 916421-16-4, Molecular Formula: C₁₇H₂₃F₃N₂O₂, MW: 344.37) is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group, a primary amine at the 3-position, and a 4-(trifluoromethyl)phenyl substituent at the 4-position of the piperidine ring . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the Boc group facilitates selective deprotection during synthesis .
Properties
IUPAC Name |
tert-butyl 3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-9-8-13(14(21)10-22)11-4-6-12(7-5-11)17(18,19)20/h4-7,13-14H,8-10,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJJYHPRGIOAQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can be performed at room temperature, making it suitable for large-scale industrial production.
Chemical Reactions Analysis
Tert-butyl 3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Tert-butyl 3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the development of biochemical assays and as a probe in molecular biology studies.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomers
Ortho-Trifluoromethylphenyl Analogs
- tert-Butyl 3-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate (CAS: 916421-16-4, sc-356033) This isomer substitutes the trifluoromethyl group at the ortho position of the phenyl ring. The steric hindrance from the ortho substituent may reduce binding affinity in biological targets compared to the para isomer. It is commercially available at a high cost ($1,288/g) .
Fluoro-Substituted Analogs
- However, synthetic yields and purity data are unavailable .
Functional Group Modifications
Hydroxy vs. Amino Substituents
- tert-Butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate (CAS: 1004619-28-6) Replacing the 3-amino group with a hydroxyl group alters hydrogen-bonding capabilities. This compound has a higher molecular weight (345.36 g/mol) and lower commercial availability (discontinued) .
Piperidine Ring Modifications
- tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride (CAS: 1402047-77-1) The trifluoromethyl group is directly attached to the piperidine ring at the 4-position, eliminating the aryl moiety. This structural simplification may reduce steric bulk but also limit aromatic interactions in target binding .
Key Findings and Implications
Positional Isomerism : Para-substituted trifluoromethylphenyl analogs (e.g., the target compound) generally exhibit superior steric and electronic profiles for drug binding compared to ortho isomers .
Functional Group Impact: The 3-amino group enhances nucleophilicity for further derivatization, whereas hydroxyl or Boc-protected variants prioritize stability over reactivity .
Synthetic Accessibility : Hydrogenation and Boc-deprotection protocols (e.g., HCl/Et₂O in ) are broadly applicable to this class, with yields >80% achievable .
Biological Activity
Tert-butyl 3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , and its CAS number is 916421-15-3. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into various mechanisms, including enzyme inhibition, receptor binding, and potential therapeutic effects.
Enzyme Inhibition
Research has indicated that compounds with similar structures exhibit significant inhibitory activity against various enzymes. For example, derivatives of piperidine have been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), a critical enzyme involved in numerous cellular processes, including regulation of metabolism and cell cycle progression .
Table 1: Enzyme Inhibition Potencies of Piperidine Derivatives
| Compound Name | Target Enzyme | IC50 (nM) |
|---|---|---|
| Compound A | GSK-3β | 480 |
| Compound B | GSK-3β | 360 |
| This compound | TBD | TBD |
Case Studies
Several studies have explored the pharmacological potential of piperidine derivatives. One notable study focused on the structure-activity relationship (SAR) of piperidine-based compounds, revealing that modifications such as the introduction of a trifluoromethyl group can enhance potency against specific targets .
Case Study: Neuroprotective Properties
In a study examining neuroprotective effects, certain piperidine derivatives demonstrated a capacity to protect neuronal cells from apoptosis induced by oxidative stress. The introduction of the trifluoromethyl group was linked to improved interaction with neuroreceptors, suggesting potential applications in treating neurodegenerative diseases .
Research Findings
Recent research has highlighted the significance of trifluoromethyl groups in enhancing drug efficacy. The incorporation of this group has been associated with increased binding affinity to target proteins and improved metabolic stability .
Table 2: Comparative Analysis of Trifluoromethyl-containing Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound C | Inhibits serotonin uptake | Receptor binding |
| This compound | TBD | TBD |
Q & A
Basic Questions
Q. What are the key synthetic routes for preparing tert-butyl 3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate?
- Methodological Answer : A common approach involves hydrogenation of a dihydropyridine precursor using PtO₂ under H₂ in EtOAc/HOAc, followed by HCl-mediated deprotection of the tert-butyl group to yield the piperidine hydrochloride intermediate . Alternative routes include coupling reactions using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) . Optimization of reaction conditions (temperature, solvent, and catalyst selection) is critical for yield improvement, as seen in Pd-catalyzed cross-coupling steps .
Q. Which analytical techniques are used to confirm the compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) confirm regiochemistry and functional groups, with characteristic peaks for the tert-butyl group (~1.42 ppm) and aromatic protons .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z = 248 [M + H]⁺ for intermediates) .
- Chromatography : TLC monitors reaction progress, while HPLC or silica gel chromatography ensures purity post-synthesis .
Q. How can reaction conditions be optimized for higher yields during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) improve solubility of intermediates .
- Catalyst Screening : Pd(PPh₃)₄ enhances cross-coupling efficiency in arylations .
- Temperature Control : Low temperatures (−78°C to rt) minimize side reactions during sensitive steps like amide formation .
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during HCl-mediated deprotection .
- Waste Disposal : Follow institutional guidelines for halogenated/organic waste, as improper disposal risks environmental contamination .
Advanced Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during characterization?
- Methodological Answer :
- Variable Temperature NMR : Resolves dynamic rotational barriers in hindered piperidine rings by analyzing coalescence temperatures .
- 2D NMR (COSY, HSQC) : Assigns overlapping proton environments (e.g., diastereotopic Hs near the trifluoromethyl group) .
- X-ray Crystallography : SHELX refinement resolves ambiguities in stereochemistry and confirms the 3D conformation .
Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Molecular Docking (AutoDock, Schrödinger) : Models binding affinities to targets like PDEδ or P2Y14 receptors, leveraging the trifluoromethyl group’s hydrophobic interactions .
- MD Simulations (GROMACS) : Assesses stability of ligand-target complexes over nanosecond timescales, highlighting key hydrogen bonds with the amino group .
Q. How should stability studies be designed under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC-MS to identify labile sites (e.g., ester hydrolysis) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months, comparing degradation profiles to room-temperature controls .
Q. What strategies improve yield in multi-step syntheses involving this compound as an intermediate?
- Methodological Answer :
- Protection-Deprotection Sequences : Use tert-butyl groups to temporarily mask reactive amines, minimizing side reactions during subsequent steps .
- Flow Chemistry : Microreactors enhance mixing and heat transfer in exothermic steps (e.g., imine formation), improving reproducibility .
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediate formation, allowing rapid adjustment of stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
